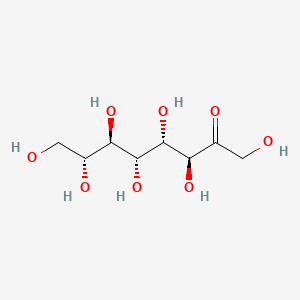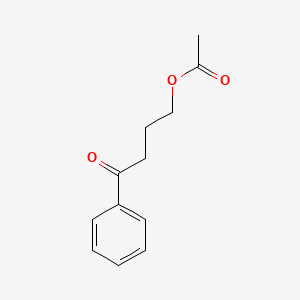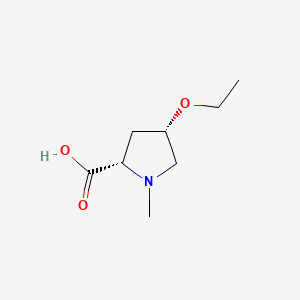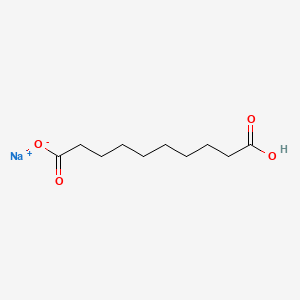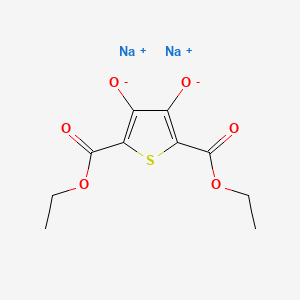
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) is a chemical compound with the formula C10H10Na2O6S and a molecular weight of 304.23 . It is used in research and has potential applications in pharmaceutical testing .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate), often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) can be represented by the SMILES notation: CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)[O-])[O-].[Na+].[Na+] .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .科学的研究の応用
Organic Electronics and Conductive Polymers
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) (referred to as “Sodium TTF”) exhibits excellent electron-donating properties due to its conjugated structure. Researchers have explored its use in organic electronics, such as organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs). Its high charge mobility and solubility in common organic solvents make it a promising candidate for flexible and printable electronic devices .
Electrochemical Energy Storage
The compound’s redox activity and stability make it suitable for energy storage applications. Sodium TTF can be incorporated into supercapacitors or used as an electrode material in lithium-ion batteries. Its reversible redox behavior allows efficient charge storage and release, contributing to improved energy density and cycling stability .
Catalysis
Researchers have investigated Sodium TTF as a catalyst or co-catalyst in various reactions. Its unique electronic properties can enhance catalytic activity, particularly in electrochemical transformations. Applications include electrocatalytic water splitting, CO2 reduction, and organic synthesis .
Sensing and Biosensing
Due to its redox behavior and sensitivity to specific analytes, Sodium TTF has been explored for chemical sensing and biosensing applications. It can serve as an electrochemical sensor for detecting small molecules, metal ions, or biomolecules. Researchers have functionalized it with specific receptors to create selective biosensors .
Medicinal Chemistry
Although less explored, Sodium TTF’s potential in medicinal chemistry is intriguing. Its redox properties could be harnessed for targeted drug delivery or as a redox-active component in therapeutics. Further research is needed to unlock its full potential in this field .
Coordination Chemistry
Sodium TTF can act as a ligand in coordination complexes. Its sulfur atoms can coordinate with transition metals, leading to interesting magnetic, optical, or catalytic properties. Researchers have synthesized metal complexes with Sodium TTF as a building block for multifunctional materials .
作用機序
While the specific mechanism of action for Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
特性
IUPAC Name |
disodium;2,5-bis(ethoxycarbonyl)thiophene-3,4-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S.2Na/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2;;/h11-12H,3-4H2,1-2H3;;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQVUZNLOEFFP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Na2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715602 |
Source


|
| Record name | Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |
CAS RN |
14282-56-5 |
Source


|
| Record name | Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

